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  • Product: 4-Bromo-3-chloro-5-fluorobenzoic acid
  • CAS: 1263274-74-3

Core Science & Biosynthesis

Foundational

Introduction: The Strategic Value of Polysubstituted Aromatic Scaffolds

An In-depth Technical Guide to 4-Bromo-3-chloro-5-fluorobenzoic Acid Prepared by: A Senior Application Scientist In the landscape of modern drug discovery and materials science, the precise arrangement of functional grou...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Bromo-3-chloro-5-fluorobenzoic Acid

Prepared by: A Senior Application Scientist

In the landscape of modern drug discovery and materials science, the precise arrangement of functional groups on an aromatic core is paramount. Polysubstituted benzoic acids represent a class of uniquely valuable building blocks, offering a stable, yet highly versatile, scaffold for synthetic elaboration.[1] The compound 4-Bromo-3-chloro-5-fluorobenzoic acid (CAS No. 1263274-74-3) is an exemplar of this class. Its trifunctionalized halogen pattern provides a nuanced platform for chemists to modulate electronic properties, lipophilicity, and metabolic stability—key parameters in the optimization of bioactive molecules.[2][3] This guide provides a comprehensive technical overview of its properties, a plausible and detailed synthetic route, robust analytical characterization methods, and its potential applications, designed for the practicing researcher and drug development professional.

Core Physicochemical Properties and Structural Analysis

Understanding the fundamental properties of a molecule is the bedrock of its effective application. The unique substitution pattern of 4-Bromo-3-chloro-5-fluorobenzoic acid dictates its reactivity and its spectral characteristics.

Caption: Structure of 4-Bromo-3-chloro-5-fluorobenzoic acid.

Table 1: Key Physicochemical and Identification Data

Property Value Source
CAS Number 1263274-74-3 [4]
Molecular Formula C₇H₃BrClFO₂ [4]
Molecular Weight 253.45 g/mol [4][5]
SMILES c1(c(c(cc(c1)C(=O)O)F)Br)Cl [4]

| IUPAC Name | 4-bromo-3-chloro-5-fluorobenzoic acid | N/A |

Predictive Spectroscopic Profile for Structural Verification

A robust analytical workflow is crucial for confirming the identity and purity of a synthesized compound. The following sections detail the expected spectroscopic signatures for 4-Bromo-3-chloro-5-fluorobenzoic acid, providing a benchmark for quality control.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.

  • ¹H NMR: The aromatic region of the proton NMR spectrum is expected to be simple yet informative. Due to the substitution pattern, there are two non-equivalent aromatic protons. We anticipate two signals, likely appearing as doublets due to coupling with the fluorine atom and potentially long-range proton-proton coupling. Aromatic protons are typically observed in the 6.5-8.0 ppm range.[6] The carboxylic acid proton will appear as a broad singlet, significantly downfield (>10 ppm), due to hydrogen bonding.

  • ¹³C NMR: The proton-decoupled ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon. Aromatic carbons typically resonate between 120-150 ppm.[7][8] The carboxyl carbon is significantly deshielded, appearing further downfield (~165-185 ppm).[9] We predict seven distinct carbon signals corresponding to the seven unique carbon atoms in the molecule.

Table 2: Predicted NMR Spectral Data

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Rationale
¹H >10 Broad Singlet Acidic proton of the carboxyl group.
6.5 - 8.0 Doublet Aromatic proton ortho to the carboxyl group.
6.5 - 8.0 Doublet Aromatic proton ortho to the fluorine atom.
¹³C ~165 - 175 Singlet Carbonyl carbon of the carboxylic acid.[9]

| | ~120 - 150 | Multiple Singlets | Six distinct aromatic carbons, with chemical shifts influenced by the attached halogens and carboxyl group.[7][8] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is highly effective for identifying key functional groups.

  • O-H Stretch: A very broad and characteristic absorption band is expected in the 2500-3300 cm⁻¹ region, which is indicative of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.[9][10]

  • C=O Stretch: A strong, sharp absorption band between 1690-1760 cm⁻¹ corresponds to the carbonyl stretch of the carboxylic acid.[9][10]

  • C-X Stretches: Carbon-halogen bond stretches will appear in the fingerprint region (<1500 cm⁻¹). The C-F, C-Cl, and C-Br stretches will have characteristic frequencies, with the wavenumber decreasing as the mass of the halogen increases (C-F > C-Cl > C-Br).[11]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the elemental composition from isotopic patterns.

  • Isotopic Signature: The presence of both bromine (⁷⁹Br and ⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, ~3:1 ratio) will create a highly characteristic isotopic cluster for the molecular ion peak (M⁺).[12][13] The M+2 peak will be nearly as intense as the M⁺ peak due to the ⁸¹Br isotope, and the M+4 peak will also be significant. This unique pattern is a powerful diagnostic tool for confirming the presence of both halogens in the molecule or its fragments.[14][15]

Synthesis, Purification, and Mechanistic Rationale

The synthesis of polysubstituted benzenes requires careful strategic planning to control regioselectivity. The directing effects of the substituents are the primary consideration in determining the sequence of reactions.[16][17][18]

Retrosynthetic Analysis and Strategy

The key challenge is the introduction of three different halogens and a carboxylic acid group onto the benzene ring with the correct orientation. A plausible retrosynthetic approach involves identifying a commercially available, appropriately substituted starting material and performing sequential electrophilic aromatic substitutions or functional group interconversions. A logical starting point could be 3-chloro-5-fluorobenzoic acid, followed by a regioselective bromination. The carboxyl group is a meta-director, while the halogens are ortho-, para-directors. The combined directing effects must be carefully considered to achieve the desired product.

G Target 4-Bromo-3-chloro-5-fluorobenzoic acid Intermediate1 3-Chloro-5-fluorobenzoic acid Target->Intermediate1 Electrophilic Bromination Start1 1-Chloro-3,5-difluorobenzene Intermediate1->Start1 Grignard Carboxylation or Nitrile Hydrolysis Start2 CO2

Caption: A plausible retrosynthetic pathway for the target molecule.

Proposed Synthetic Workflow: A Step-by-Step Protocol

This protocol describes a potential route starting from 1-chloro-3,5-difluorobenzene. The causality behind each step is explained to ensure a robust and reproducible outcome.

Step 1: Ortho-Lithiation and Carboxylation

  • Rationale: Direct bromination of a suitable precursor is complicated by mixed directing effects. A more controlled approach is to install the carboxyl group first via ortho-directed metalation, a powerful tool for regioselective functionalization. The chloro- group can direct lithiation to an adjacent position.

  • Protocol:

    • To a solution of 1-chloro-3,5-difluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert nitrogen atmosphere, add n-butyllithium (1.1 eq) dropwise.

    • Stir the reaction mixture at -78 °C for 2 hours.

    • Bubble dry carbon dioxide gas through the solution for 1 hour, or add an excess of crushed dry ice.

    • Allow the mixture to warm slowly to room temperature.

    • Quench the reaction with 1 M HCl (aq) and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-chloro-5-fluorobenzoic acid.

Step 2: Regioselective Bromination

  • Rationale: The existing substituents will now direct the incoming electrophile (Br⁺). The carboxylic acid is a deactivating meta-director, while the chlorine and fluorine are deactivating ortho-, para-directors. The position between the two halogens (C4) is sterically hindered and activated by both halogens, making it the most likely site for bromination.

  • Protocol:

    • To a solution of crude 3-chloro-5-fluorobenzoic acid (1.0 eq) in concentrated sulfuric acid, add N-bromosuccinimide (NBS) (1.2 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.

    • Carefully pour the reaction mixture onto ice water.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with cold water to remove residual acid.

workflow cluster_synthesis Synthesis Workflow cluster_purification Purification & QC Workflow Start 1-Chloro-3,5-difluorobenzene Step1 1. Ortho-Lithiation (n-BuLi) 2. Carboxylation (CO2) Start->Step1 Intermediate 3-Chloro-5-fluorobenzoic acid Step1->Intermediate Step2 Electrophilic Bromination (NBS, H2SO4) Intermediate->Step2 Product Crude Product Step2->Product Purify Recrystallization (e.g., Ethanol/Water) Product->Purify QC Analytical QC (NMR, MS, FTIR) Purify->QC Final Pure 4-Bromo-3-chloro- 5-fluorobenzoic acid QC->Final

Caption: Integrated workflow for synthesis and purification.

Purification and Quality Control Protocol
  • Rationale: Recrystallization is an effective method for purifying solid carboxylic acids.[19] The choice of solvent is critical; a solvent system in which the product is soluble when hot but sparingly soluble when cold is ideal. The subsequent analytical characterization serves as the ultimate validation of purity and identity.

  • Protocol:

    • Dissolve the crude solid in a minimal amount of hot ethanol.

    • Add hot water dropwise until the solution becomes slightly turbid.

    • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture.

    • Dry the crystals under vacuum.

    • Quality Control: Subject the final product to NMR, MS, and FTIR analysis. The obtained spectra should match the predicted profiles (Section 2) to confirm structural integrity and a high degree of purity.

Applications in Research and Development

The true value of 4-Bromo-3-chloro-5-fluorobenzoic acid lies in its potential as a versatile intermediate.

  • Drug Discovery: The carboxylic acid group is a versatile handle for further reactions, such as amide bond formation or reduction to a benzyl alcohol.[1][20] The three distinct halogen atoms provide multiple, orthogonal sites for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the rapid generation of diverse molecular libraries. The specific halogenation pattern can enhance binding affinity, improve metabolic stability by blocking sites of oxidation, and fine-tune the acidity (pKa) of the carboxyl group.[3][21]

  • Agrochemicals: Similar to pharmaceuticals, this compound can serve as a core structure for the synthesis of novel herbicides and pesticides, where halogenation is a common strategy to increase efficacy and environmental persistence.[22]

  • Materials Science: Polysubstituted aromatic acids can be used as monomers for specialty polymers or as ligands for metal-organic frameworks (MOFs), where the electronic properties conferred by the halogens can influence the material's optical or conductive properties.

Safety and Handling

While specific toxicity data for this compound is not widely available, it should be handled with the appropriate precautions for a halogenated aromatic carboxylic acid. Based on similar compounds, it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[5][23][24][25]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

4-Bromo-3-chloro-5-fluorobenzoic acid is more than just a chemical compound; it is a strategic tool for innovation. Its carefully orchestrated array of functional groups provides a rich platform for synthetic diversification. This guide has outlined its core properties, provided a robust framework for its synthesis and characterization, and highlighted its potential to accelerate research in medicinal chemistry and beyond. By understanding the causality behind its synthesis and the nuances of its analytical profile, researchers can confidently and effectively integrate this valuable building block into their development pipelines.

References

  • The Strategic Importance of Benzoic Acid Derivatives in Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • 3-Bromo-5-chlorobenzoic acid | C7H4BrClO2 | CID 33128. PubChem.
  • 15.7: Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts.
  • Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. (2021).
  • IR: carboxylic acids. University of Calgary.
  • Organic Compounds Containing Halogen
  • 16.10 Synthesis of Polysubstituted Benzenes.
  • Preparation of 3-bromo-4-fluoro-benzoic acid. (1983).
  • 16.11: Synthesis of Polysubstituted Benzenes. (2023). Chemistry LibreTexts.
  • NMR Spectroscopy of Aromatic Compounds (#1e).
  • General procedures for the purific
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts.
  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2025).
  • Halogenated Organic Compounds. (2023). Spectroscopy Online.
  • 4-Bromo-3-chloro-5-fluorobenzoic acid. Aaronchem.
  • 16.10 Synthesis of Polysubstituted Benzenes. (2023). OpenStax.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu
  • Video: NMR Spectroscopy of Arom
  • Mass spectrometry of halogen-containing organic compounds. (2025).
  • Mass Spectrometry.
  • 4-Bromo-3-chloro-2-fluorobenzoic acid | C7H3BrClFO2 | CID 19358369. PubChem.
  • Preparation of Benzaldehydes, Part 4: Reduction of Benzoic Acid Deriv
  • Manufacturer's Guide to Synthesizing 4-Bromo-3-fluorobenzoic Acid: A Promising Supplier's Product with High Market Potential. NINGBO INNO PHARMCHEM CO.,LTD.
  • Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. (2019). YouTube.
  • 4-Bromo-3-fluorobenzoic acid | C7H4BrFO2 | CID 2773341. PubChem.
  • 2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid | C7H4BrClFNO2 | CID 118010157. PubChem.

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromo-3-chloro-5-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Abstract This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 4-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 4-bromo-3-chloro-5-fluorobenzoic acid, a key building block in the development of novel pharmaceuticals and agrochemicals. The synthesis leverages readily available starting materials and established chemical transformations, with a focus on regioselectivity and yield optimization. This document will delve into the strategic considerations behind the chosen synthetic route, a detailed experimental protocol, and methods for the characterization of the final product.

Introduction

4-Bromo-3-chloro-5-fluorobenzoic acid is a polysubstituted aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. The unique arrangement of its halogen substituents imparts specific electronic and lipophilic properties, making it a valuable synthon for introducing a precisely functionalized phenyl moiety into larger molecules. The development of a reliable and scalable synthesis is therefore of paramount importance for enabling its broader application in research and development. This guide outlines a scientifically sound and practical approach to its preparation.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of a polysubstituted benzene ring requires careful planning to ensure the correct regiochemistry of the final product. The directing effects of the substituents on electrophilic aromatic substitution are the primary consideration in designing the synthesis pathway.

For 4-bromo-3-chloro-5-fluorobenzoic acid, a retrosynthetic analysis suggests that the final bromination of a pre-existing 3-chloro-5-fluorobenzoic acid is the most direct and logical approach.

G 4-bromo-3-chloro-5-fluorobenzoic_acid 4-Bromo-3-chloro-5-fluorobenzoic Acid 3-chloro-5-fluorobenzoic_acid 3-Chloro-5-fluorobenzoic Acid 4-bromo-3-chloro-5-fluorobenzoic_acid->3-chloro-5-fluorobenzoic_acid Electrophilic Bromination Bromine Bromine (Br2) Lewis_Acid Lewis Acid (e.g., FeBr3)

Caption: Retrosynthetic analysis of 4-bromo-3-chloro-5-fluorobenzoic acid.

The choice of 3-chloro-5-fluorobenzoic acid as the starting material is based on its commercial availability and the directing effects of its substituents. In electrophilic aromatic substitution, the existing groups on the benzene ring dictate the position of the incoming electrophile.

  • -COOH (Carboxylic acid): A deactivating group and a meta-director.

  • -Cl (Chloro): A deactivating group but an ortho, para-director.

  • -F (Fluoro): A deactivating group but an ortho, para-director.

When multiple substituents are present, their directing effects are combined. The fluorine and chlorine atoms will direct the incoming electrophile (in this case, Br+) to the positions ortho and para to themselves. The carboxylic acid group will direct to the positions meta to itself.

Considering the structure of 3-chloro-5-fluorobenzoic acid:

  • The position C4 is para to the fluorine atom and ortho to the chlorine atom.

  • The position C2 is ortho to the fluorine atom and meta to the chlorine atom.

  • The position C6 is ortho to the chlorine atom and meta to the fluorine atom.

The fluorine atom is a more powerful ortho, para-director than chlorine due to stronger resonance effects. Therefore, the position para to the fluorine (C4) is the most electronically activated and sterically accessible site for electrophilic attack. This makes the direct bromination of 3-chloro-5-fluorobenzoic acid a highly regioselective reaction, expected to yield the desired 4-bromo isomer as the major product.

Recommended Synthesis Pathway: Electrophilic Bromination

The proposed synthesis involves the direct bromination of 3-chloro-5-fluorobenzoic acid using bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide.

G cluster_0 Synthesis Pathway Start 3-Chloro-5-fluorobenzoic Acid Reagents + Br2, FeBr3 Inert Solvent (e.g., CH2Cl2) Reaction Electrophilic Aromatic Substitution (Bromination) Start->Reaction Reagents->Reaction Product 4-Bromo-3-chloro-5-fluorobenzoic Acid Reaction->Product Purification Purification (Recrystallization) Product->Purification Final_Product Pure 4-Bromo-3-chloro-5-fluorobenzoic Acid Purification->Final_Product

Caption: Proposed synthesis workflow for 4-bromo-3-chloro-5-fluorobenzoic acid.

Detailed Experimental Protocol

This protocol is a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-Chloro-5-fluorobenzoic acid≥98%Commercially Available
Bromine (Br₂)Reagent GradeCommercially Available
Iron(III) bromide (FeBr₃), anhydrous≥98%Commercially Available
Dichloromethane (CH₂Cl₂), anhydrous≥99.8%Commercially Available
Sodium thiosulfate (Na₂S₂O₃)ACS GradeCommercially Available
Sodium sulfate (Na₂SO₄), anhydrousACS GradeCommercially Available
Hydrochloric acid (HCl), concentratedACS GradeCommercially Available
EthanolReagent GradeCommercially Available
Deionized water

Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a gas outlet connected to a trap containing aqueous sodium thiosulfate solution.

  • Heating mantle with a temperature controller.

  • Ice bath.

  • Standard laboratory glassware.

  • Rotary evaporator.

  • Büchner funnel and filter flask.

  • Melting point apparatus.

  • NMR spectrometer, FT-IR spectrometer, and Mass spectrometer.

Procedure:

  • Reaction Setup: In a clean, dry 500 mL three-neck round-bottom flask, place 3-chloro-5-fluorobenzoic acid (17.45 g, 0.1 mol) and anhydrous dichloromethane (200 mL). Stir the mixture at room temperature until the starting material is fully dissolved.

  • Catalyst Addition: To the stirred solution, add anhydrous iron(III) bromide (0.5 g, 1.7 mmol) in one portion. The mixture may turn slightly colored.

  • Bromination: Cool the reaction mixture to 0-5 °C using an ice bath. In a dropping funnel, place a solution of bromine (17.6 g, 0.11 mol, 5.6 mL) in anhydrous dichloromethane (50 mL). Add the bromine solution dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature below 10 °C. The reaction is exothermic. The color of the reaction mixture will change to a deep reddish-brown.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3 with a few drops of acetic acid).

  • Quenching: Once the reaction is complete (as indicated by TLC), carefully quench the reaction by slowly adding 100 mL of a saturated aqueous solution of sodium thiosulfate. The reddish-brown color of bromine will disappear.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 100 mL of deionized water and 100 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or toluene. Dissolve the crude solid in a minimum amount of hot solvent, allow it to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

Characterization and Purity Assessment

The structure and purity of the synthesized 4-bromo-3-chloro-5-fluorobenzoic acid should be confirmed by a combination of spectroscopic methods and physical property measurements.

Expected Characterization Data:

ParameterExpected Value/Observation
Appearance White to off-white crystalline solid
Melting Point To be determined experimentally
¹H NMR Two aromatic protons, each appearing as a doublet of doublets due to coupling with the fluorine atom and the other proton. The chemical shifts will be in the aromatic region (typically 7.5-8.5 ppm). A broad singlet for the carboxylic acid proton (typically >10 ppm).
¹³C NMR Seven distinct signals are expected. The carboxylic carbon will be downfield (>165 ppm). The carbon atoms attached to halogens will show characteristic chemical shifts and C-F coupling.
¹⁹F NMR A single resonance, likely a doublet of doublets, due to coupling with the two ortho protons.
Mass Spectrometry The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom. The molecular ion peak [M]⁺ and/or [M-H]⁻ should be observed. For C₇H₃BrClFO₂, the expected monoisotopic mass is approximately 251.9 g/mol .[1]
FT-IR (ATR) Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), C-halogen stretches, and aromatic C-H and C=C vibrations.

Safety Considerations

  • Bromine is highly toxic, corrosive, and a strong oxidizing agent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Iron(III) bromide is corrosive and moisture-sensitive. Handle in a dry environment.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a fume hood.

  • Hydrochloric acid is corrosive. Handle with care.

  • The reaction is exothermic and should be cooled appropriately.

  • The gas trap is essential to neutralize the evolving HBr gas.

Conclusion

The described synthesis pathway offers a direct and efficient method for the preparation of 4-bromo-3-chloro-5-fluorobenzoic acid. The strategy relies on the predictable directing effects of the substituents on the aromatic ring, ensuring high regioselectivity. The detailed experimental protocol provides a reliable procedure for laboratory-scale synthesis, and the outlined characterization methods will ensure the identity and purity of the final product. This guide serves as a valuable resource for researchers requiring this important chemical intermediate for their synthetic endeavors.

References

  • PubChem. 4-bromo-3-chloro-5-fluorobenzoic acid. National Center for Biotechnology Information. PubChem Compound Database; CID=75360950. Available from: [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

  • PubChem. 3-Chloro-5-fluorobenzoic acid. National Center for Biotechnology Information. PubChem Compound Database; CID=2734840. Available from: [Link]

  • Chemistry LibreTexts. 12BL Experiment 9: Directive Effects in Vanillin Bromination – An EAS Rxn. Available from: [Link]

  • Google Patents. US6118018A - Chlorination and bromination of aromatic compounds at atmospheric pressure.

Sources

Foundational

4-Bromo-3-chloro-5-fluorobenzoic acid solubility data

An In-depth Technical Guide to the Solubility of 4-Bromo-3-chloro-5-fluorobenzoic Acid Authored by: A Senior Application Scientist Foreword For researchers, scientists, and professionals in drug development, a comprehens...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 4-Bromo-3-chloro-5-fluorobenzoic Acid

Authored by: A Senior Application Scientist

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's physicochemical properties is paramount. Among these, solubility stands as a critical determinant of a molecule's behavior, from its reaction kinetics in synthesis to its bioavailability in a final pharmaceutical product. This guide focuses on 4-bromo-3-chloro-5-fluorobenzoic acid, a halogenated aromatic carboxylic acid with potential applications as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1]

While specific, publicly available solubility data for 4-bromo-3-chloro-5-fluorobenzoic acid is scarce, this document serves as a comprehensive technical guide to the principles and methodologies required to determine and understand its solubility profile. By leveraging data from structurally similar compounds and established analytical techniques, this guide provides a robust framework for researchers to generate reliable solubility data in their own laboratory settings.

Physicochemical Profile and Predicted Solubility Behavior of 4-Bromo-3-chloro-5-fluorobenzoic Acid

The solubility of a compound is intrinsically linked to its molecular structure. The structure of 4-bromo-3-chloro-5-fluorobenzoic acid, with its combination of a polar carboxylic acid group and a halogenated, nonpolar aromatic ring, suggests a nuanced solubility profile.

Molecular Structure: C₇H₃BrClFO₂ Molecular Weight: 253.45 g/mol

The key functional groups and their expected influence on solubility are:

  • Carboxylic Acid Group (-COOH): This is a polar group capable of acting as both a hydrogen bond donor and acceptor. This feature will promote solubility in polar protic solvents like water and alcohols. The acidic nature of this group means that the pH of the aqueous medium will significantly impact solubility; in basic solutions, the formation of the highly polar carboxylate salt will dramatically increase aqueous solubility.

  • Aromatic Benzene Ring: The benzene ring is inherently nonpolar and hydrophobic. This large, nonpolar surface area will contribute to solubility in organic solvents that can engage in van der Waals interactions.

  • Halogen Substituents (-Br, -Cl, -F): The bromine, chlorine, and fluorine atoms are electronegative, creating dipole moments within the molecule. However, the overall effect of these bulky halogen atoms is an increase in the molecule's lipophilicity and molecular weight, which generally tends to decrease solubility in water.

Predicted Solubility:

Based on the "like dissolves like" principle and data from analogous compounds such as 4-fluorobenzoic acid and 4-bromobenzoic acid, we can predict the following general solubility behavior for 4-bromo-3-chloro-5-fluorobenzoic acid:

  • High Solubility: In polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and in polar protic solvents like short-chain alcohols (methanol, ethanol).[2]

  • Moderate to Low Solubility: In less polar organic solvents such as ethers and chlorinated solvents.

  • Poor or Very Low Solubility: In nonpolar solvents like hexane and toluene.

  • pH-Dependent Aqueous Solubility: Very low solubility in neutral or acidic water, with a significant increase in solubility at higher pH values due to salt formation. For comparison, 4-fluorobenzoic acid has a water solubility of 1.2 g/L.[3]

The Thermodynamics of Dissolution

The process of dissolving a solid in a liquid is governed by the change in Gibbs free energy (ΔG), which is a function of the enthalpy (ΔH) and entropy (ΔS) of the system at a given temperature (T).[4]

ΔG = ΔH - TΔS

For dissolution to be spontaneous, ΔG must be negative. The process involves:

  • Breaking Solute-Solute Bonds: Energy is required to overcome the crystal lattice energy of the solid 4-bromo-3-chloro-5-fluorobenzoic acid. This is an endothermic process (positive ΔH).

  • Breaking Solvent-Solvent Bonds: Energy is needed to create a cavity in the solvent for the solute molecule. This is also endothermic (positive ΔH).

  • Formation of Solute-Solvent Bonds: Energy is released when the solute molecules interact with the solvent molecules. This is an exothermic process (negative ΔH).

The overall enthalpy of solution (ΔH) can be either positive (endothermic) or negative (exothermic). The entropy of solution (ΔS) is generally positive as the dissolved solute molecules are more disordered than in the solid crystal lattice.[5]

Experimental Determination of Solubility: A Validated Protocol

The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method .[6] This method is reliable and directly measures the point at which a solution is saturated with the solute at a given temperature.

Shake-Flask Method: Step-by-Step Protocol
  • Preparation:

    • Accurately weigh an excess amount of crystalline 4-bromo-3-chloro-5-fluorobenzoic acid into a series of screw-capped glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Add a precise volume of the desired solvent to each vial. A range of solvents, from polar to nonpolar, should be tested.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature water bath or incubator with agitation (e.g., an orbital shaker). The temperature should be precisely controlled.

    • Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours.[6] It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the measured solubility does not change over time).

  • Sample Separation:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.

    • Determine the concentration of 4-bromo-3-chloro-5-fluorobenzoic acid in the diluted sample using a validated analytical technique.

Analytical Quantification Methods
  • Gravimetric Analysis: A known volume of the filtered supernatant is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven), and the mass of the remaining solid solute is determined. This method is simple but may be less accurate for solvents with high boiling points or for compounds with low solubility.[7][8]

  • UV-Vis Spectrophotometry: If 4-bromo-3-chloro-5-fluorobenzoic acid has a distinct chromophore, a calibration curve of absorbance versus concentration can be prepared. The concentration of the diluted supernatant can then be determined by measuring its absorbance.

  • High-Performance Liquid Chromatography (HPLC): This is a highly accurate and precise method. A calibration curve is generated by injecting known concentrations of the compound. The concentration of the diluted supernatant is then determined by comparing its peak area to the calibration curve. This method is particularly useful for complex matrices or when high sensitivity is required.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Separation cluster_quantify Quantification A Weigh excess 4-bromo-3-chloro-5-fluorobenzoic acid B Add precise volume of solvent to vials A->B C Seal vials and place in shaker at constant T B->C D Agitate for 24-72 hours to reach equilibrium C->D E Allow excess solid to settle D->E F Withdraw supernatant using a filtered syringe E->F G Dilute supernatant accurately F->G H Analyze by HPLC, UV-Vis, or Gravimetrically G->H I Calculate solubility from concentration H->I

Caption: Shake-flask method for solubility determination.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner. A tabular format is recommended for easy comparison.

Table 1: Template for Reporting Solubility Data

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
Water (pH 7.0)25
Methanol25
Ethanol25
Acetone25
Dichloromethane25
Hexane25

It is essential to perform each measurement in triplicate to ensure the reproducibility of the results and to report the mean solubility with the standard deviation.

Conclusion

While direct solubility data for 4-bromo-3-chloro-5-fluorobenzoic acid is not widely published, a thorough understanding of its physicochemical properties and the application of established experimental protocols, such as the shake-flask method, can yield reliable and accurate data. The predicted solubility profile, characterized by poor aqueous solubility at neutral pH and good solubility in polar organic solvents, provides a strong starting point for experimental design. For professionals in drug development and chemical synthesis, generating this fundamental data is a critical step in advancing their research and development activities.

References

  • Preparation of 3-bromo-4-fluoro-benzoic acid.
  • Manufacturer's Guide to Synthesizing 4-Bromo-3-fluorobenzoic Acid: A Promising Supplier's Product with High Market Potential. Ningbo Inno Pharmchem Co., Ltd.
  • 4-Fluorobenzoic acid. Wikipedia.
  • 4-Bromobenzoic acid. Sigma-Aldrich.
  • 2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid. PubChem.
  • Exploring 4-Fluorobenzoic Acid: Properties, Applic
  • Thermodynamics of Solubility. Chemistry LibreTexts.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Solubility. Wikipedia.
  • A Simple Method for Determination of Solubility in the First-Year Laboratory.
  • 4-Bromo-2-chloro-5-fluorobenzoic acid. BLD Pharm.
  • Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
  • Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols.
  • An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents. Benchchem.
  • Solubility - Concept. JoVE.

Sources

Exploratory

A Technical Guide to 4-Bromo-3-chloro-5-fluorobenzoic Acid: A Versatile Halogenated Building Block

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-Bromo-3-chloro-5-fluorobenzoic acid, a halogenated aromatic carboxylic acid with signif...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-3-chloro-5-fluorobenzoic acid, a halogenated aromatic carboxylic acid with significant potential as a key intermediate in various fields of chemical synthesis. Its unique substitution pattern, featuring bromine, chlorine, and fluorine atoms, imparts distinct reactivity and physicochemical properties, making it a valuable building block in the design and synthesis of complex molecules. This guide will delve into its synthesis, chemical properties, and explore its potential applications in medicinal chemistry, agrochemicals, and materials science, supported by established synthetic methodologies for related compounds and proven applications of similar structural motifs.

Introduction: The Strategic Value of Polysubstituted Benzoic Acids

Halogenated benzoic acids are a cornerstone of modern organic synthesis, serving as versatile precursors for a wide array of functionalized molecules. The introduction of halogen atoms onto the benzene ring provides synthetic handles for various cross-coupling reactions, nucleophilic aromatic substitutions, and other transformations. Furthermore, the nature and position of the halogen substituents can profoundly influence the electronic properties, lipophilicity, and metabolic stability of the final products, a critical aspect in the development of bioactive compounds.[1][2][3]

4-Bromo-3-chloro-5-fluorobenzoic acid stands out due to its trifunctional halogenation. The differential reactivity of the C-Br, C-Cl, and C-F bonds, coupled with the directing effects of the carboxylic acid group, allows for selective and sequential chemical modifications. This guide will explore the untapped potential of this molecule, providing insights into its synthesis and its promise in developing next-generation pharmaceuticals, agrochemicals, and advanced materials.

Physicochemical and Spectroscopic Profile

While specific experimental data for 4-Bromo-3-chloro-5-fluorobenzoic acid is not widely published, we can infer its properties based on closely related structures.

PropertyPredicted/Inferred ValueSource/Basis for Inference
Molecular Formula C₇H₃BrClFO₂Based on structure
Molecular Weight 253.45 g/mol Calculated
Appearance White to off-white solidTypical for similar benzoic acid derivatives
Melting Point Expected to be in the range of 140-200 °CBased on melting points of similar halogenated benzoic acids
Solubility Soluble in organic solvents like THF, DMF, and alcohols; sparingly soluble in waterGeneral solubility of benzoic acids

Spectroscopic Characterization (Predicted):

  • ¹H NMR: The proton NMR spectrum is expected to show two aromatic protons, likely appearing as doublets or doublet of doublets, with chemical shifts influenced by the surrounding electronegative halogen atoms.

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals for the aromatic carbons and the carboxylic acid carbon. The chemical shifts of the carbons bonded to halogens will be significantly affected.

  • IR Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), and various C-H and C-halogen stretches in the fingerprint region.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine and chlorine atoms.

Synthesis of 4-Bromo-3-chloro-5-fluorobenzoic Acid: A Plausible Pathway

A potential synthetic pathway is outlined below:

G A 3-Chloro-5-fluorotoluene B Nitration (HNO₃, H₂SO₄) A->B C 4-Nitro-3-chloro-5-fluorotoluene B->C D Reduction (e.g., Fe/HCl) C->D E 4-Amino-3-chloro-5-fluorotoluene D->E F Sandmeyer Reaction (NaNO₂, HBr, CuBr) E->F G 4-Bromo-3-chloro-5-fluorotoluene F->G H Oxidation (e.g., KMnO₄) G->H I 4-Bromo-3-chloro-5-fluorobenzoic acid H->I

Figure 1. Plausible synthesis of 4-Bromo-3-chloro-5-fluorobenzoic acid.

Experimental Protocol (Hypothetical):

This protocol is a generalized procedure based on the synthesis of similar compounds and should be optimized for specific laboratory conditions.

Step 1: Nitration of 3-Chloro-5-fluorotoluene

  • To a stirred solution of 3-chloro-5-fluorotoluene in concentrated sulfuric acid, slowly add a mixture of concentrated nitric acid and sulfuric acid at a low temperature (e.g., 0-5 °C).

  • After the addition, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by TLC.

  • Pour the reaction mixture onto ice and extract the product with an organic solvent.

  • Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-Nitro-3-chloro-5-fluorotoluene.

Step 2: Reduction of the Nitro Group

  • To a mixture of 4-Nitro-3-chloro-5-fluorotoluene and a reducing agent (e.g., iron powder in the presence of hydrochloric acid or catalytic hydrogenation), heat the reaction under reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture and neutralize the filtrate.

  • Extract the product with an organic solvent, wash, dry, and concentrate to yield 4-Amino-3-chloro-5-fluorotoluene.

Step 3: Sandmeyer Reaction

  • Dissolve 4-Amino-3-chloro-5-fluorotoluene in an aqueous solution of hydrobromic acid.

  • Cool the solution to 0-5 °C and add a solution of sodium nitrite dropwise.

  • Add the resulting diazonium salt solution to a solution of copper(I) bromide in hydrobromic acid.

  • Heat the mixture to facilitate the reaction, then cool and extract the product.

  • Purify the crude product to obtain 4-Bromo-3-chloro-5-fluorotoluene.

Step 4: Oxidation to the Carboxylic Acid

  • To a solution of 4-Bromo-3-chloro-5-fluorotoluene, add an oxidizing agent such as potassium permanganate.[4]

  • Heat the reaction mixture under reflux for several hours.

  • After the reaction is complete, cool the mixture and filter off the manganese dioxide.

  • Acidify the filtrate with a strong acid to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain 4-Bromo-3-chloro-5-fluorobenzoic acid.

Potential Applications

The unique arrangement of functional groups on 4-Bromo-3-chloro-5-fluorobenzoic acid makes it a highly attractive intermediate for various applications.

Medicinal Chemistry

The incorporation of fluorine and other halogens is a well-established strategy in drug design to enhance pharmacological properties.[1][2][3] This compound can serve as a scaffold for the synthesis of novel therapeutic agents.

  • Anti-cancer Agents: Many anti-cancer drugs incorporate halogenated aromatic moieties. 4-Bromo-3-chloro-5-fluorobenzoic acid can be a precursor for the synthesis of kinase inhibitors, apoptosis inducers, or other targeted therapies.[4][5]

  • Anti-inflammatory Drugs: Halogenated benzoic acid derivatives have been explored for their anti-inflammatory properties. The title compound could be a starting material for novel non-steroidal anti-inflammatory drugs (NSAIDs) or other anti-inflammatory agents.[5]

  • SGLT2 Inhibitors: Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of drugs used to treat type 2 diabetes. Several SGLT2 inhibitors feature a halogenated aromatic core. The structural features of 4-Bromo-3-chloro-5-fluorobenzoic acid make it a potential intermediate for the synthesis of new SGLT2 inhibitors.

G A 4-Bromo-3-chloro-5-fluorobenzoic acid B Amide Coupling A->B C Suzuki Coupling A->C D Esterification A->D E Bioactive Amides B->E F Biaryl Compounds C->F G Ester Derivatives D->G

Figure 2. Key reactions of 4-Bromo-3-chloro-5-fluorobenzoic acid in drug discovery.

Agrochemicals

Halogenated compounds are prevalent in the agrochemical industry, contributing to the efficacy and selectivity of herbicides, insecticides, and fungicides.[6][7]

  • Herbicides: The benzoic acid moiety is a common feature in many herbicides. The specific halogenation pattern of 4-Bromo-3-chloro-5-fluorobenzoic acid could lead to the development of new herbicides with improved activity spectra or novel modes of action.[5]

  • Insecticides: This compound can be used as a precursor for the synthesis of insecticides. For instance, related bromo-fluorobenzoic acids are used to prepare intermediates for pyrethroid insecticides.[8]

Materials Science

The rigid aromatic core and the presence of polarizable halogen atoms suggest potential applications in materials science.

  • Liquid Crystals: Benzoic acid derivatives are common components of liquid crystalline materials. The unique shape and polarity of 4-Bromo-3-chloro-5-fluorobenzoic acid could be exploited in the design of new liquid crystals for display technologies.[5]

  • Polymers: This molecule can be used as a monomer or a modifying agent in the synthesis of high-performance polymers with enhanced thermal stability, flame retardancy, or specific optical properties.

Safety and Handling

Conclusion

4-Bromo-3-chloro-5-fluorobenzoic acid is a promising but currently underutilized building block with significant potential across multiple domains of chemical synthesis. Its trifunctional halogenation offers a rich platform for the creation of diverse and complex molecular architectures. Further research into its synthesis, reactivity, and application in the development of new pharmaceuticals, agrochemicals, and advanced materials is warranted. This guide serves as a foundational resource to stimulate and support such endeavors.

References

  • Google Patents. (n.d.). Preparation of 3-bromo-4-fluoro-benzoic acid.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Manufacturer's Guide to Synthesizing 4-Bromo-3-fluorobenzoic Acid. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Industrial Importance of 4-Bromo-3-fluorobenzoic Acid. Retrieved January 26, 2026, from [Link]

  • Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8309–8359. [Link]

  • El-Sayed, N. N. E., & Abbas, H. S. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 11(52), 33866-33898. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 26, 2026, from [Link]

  • Jeschke, P. (2022). Manufacturing Approaches of New Halogenated Agrochemicals. European Journal of Organic Chemistry, 2022(13), e202101513. [Link]

  • Patel, K., & Patel, P. (2016). Significance of Fluorine in Medicinal Chemistry: A Review. Journal of Drug Delivery and Therapeutics, 6(2), 53-57. [Link]

  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved January 26, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid. Retrieved January 26, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromo-3-chloro-2,5-difluorobenzoic acid. Retrieved January 26, 2026, from [Link]

Sources

Foundational

discovery of 4-Bromo-3-chloro-5-fluorobenzoic acid

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Bromo-3-chloro-5-fluorobenzoic Acid Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 4-Bromo-3-ch...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Bromo-3-chloro-5-fluorobenzoic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Bromo-3-chloro-5-fluorobenzoic acid, a halogenated aromatic carboxylic acid of significant interest to researchers in medicinal chemistry and materials science. While a singular "discovery" paper for this specific molecule is not prominent in the literature, its synthesis and properties can be understood through established principles of organic chemistry and by examining the preparation of structurally related compounds. This document outlines a logical synthetic pathway, detailed experimental protocols, characterization methods, and the scientific rationale underpinning these processes.

Introduction: The Significance of Polysubstituted Benzoic Acids

Halogenated benzoic acid derivatives are fundamental building blocks in the development of novel therapeutic agents and functional materials. The strategic placement of halogen atoms on the aromatic ring can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Benzoic acid derivatives have been successfully incorporated into a range of approved drugs.[1] The specific substitution pattern of 4-bromo, 3-chloro, and 5-fluoro offers a unique electronic and steric profile, making this compound a valuable scaffold for creating diverse chemical libraries for drug discovery and a key intermediate for agrochemicals and polymers.[2][3]

Proposed Synthesis Strategy: A Multi-Step Approach

The synthesis of 4-Bromo-3-chloro-5-fluorobenzoic acid is not documented as a single, direct transformation. Therefore, a logical, multi-step synthetic route is proposed, starting from a commercially available precursor. The chosen strategy emphasizes regioselectivity and the use of well-established, reliable reactions. A common and effective approach involves the oxidation of a corresponding toluene derivative.[3]

Logical Synthesis Workflow

The proposed pathway begins with 3-chloro-5-fluorotoluene and proceeds through bromination followed by oxidation. This sequence is designed to control the position of the incoming substituents based on the directing effects of the groups already present on the aromatic ring.

Synthesis_Workflow cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Oxidation A 3-Chloro-5-fluorotoluene B 4-Bromo-3-chloro-5-fluorotoluene A->B Br₂, FeBr₃ C 4-Bromo-3-chloro-5-fluorotoluene D 4-Bromo-3-chloro-5-fluorobenzoic acid C->D KMnO₄, H₂O/Pyridine

Caption: Proposed two-step synthesis of 4-Bromo-3-chloro-5-fluorobenzoic acid.

Detailed Experimental Protocols and Mechanistic Insights

This section provides actionable, step-by-step protocols for the proposed synthesis. The rationale behind the choice of reagents and conditions is explained to provide a deeper understanding of the chemical transformations.

Step 1: Synthesis of 4-Bromo-3-chloro-5-fluorotoluene
  • Core Principle: This step involves the electrophilic aromatic substitution (bromination) of 3-chloro-5-fluorotoluene. The existing chloro and fluoro groups are ortho-, para-directing, while the methyl group is also an ortho-, para-director. The halogens are deactivating, and the methyl group is activating. The position para to the methyl group (and ortho to both halogens) is sterically accessible and electronically favored for substitution.

  • Protocol:

    • To a stirred solution of 3-chloro-5-fluorotoluene (1.0 eq) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add a catalytic amount of iron(III) bromide (FeBr₃) (0.1 eq).

    • Cool the mixture to 0-5°C using an ice bath.

    • Slowly add a solution of bromine (Br₂) (1.05 eq) in the same solvent from the dropping funnel over 30 minutes. The reaction is exothermic and generates HBr gas, which should be neutralized with a scrubber.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

    • Transfer the mixture to a separatory funnel, wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude 4-Bromo-3-chloro-5-fluorotoluene by column chromatography or distillation.

Step 2: Synthesis of 4-Bromo-3-chloro-5-fluorobenzoic Acid
  • Core Principle: This step involves the oxidation of the methyl group of 4-Bromo-3-chloro-5-fluorotoluene to a carboxylic acid. Potassium permanganate (KMnO₄) is a powerful oxidizing agent suitable for this transformation.[3] The use of a co-solvent system like pyridine/water can improve the solubility of the organic substrate.[3]

  • Protocol:

    • In a round-bottom flask, suspend 4-Bromo-3-chloro-5-fluorotoluene (1.0 eq) in a mixture of water and pyridine.

    • Heat the mixture to reflux (around 90-100°C).

    • Slowly add potassium permanganate (KMnO₄) (3.0-4.0 eq) in portions over several hours. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.

    • Continue heating at reflux until TLC or HPLC analysis shows the complete consumption of the starting material (typically 8-16 hours).

    • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate. Wash the filter cake with hot water.

    • Combine the filtrate and washings and cool in an ice bath.

    • Acidify the filtrate by slowly adding concentrated hydrochloric acid (HCl) until the pH is approximately 2. The desired product, 4-Bromo-3-chloro-5-fluorobenzoic acid, will precipitate out as a solid.

    • Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum.

    • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Physicochemical Properties and Characterization Data

Accurate characterization is essential to confirm the identity and purity of the synthesized compound.

Physicochemical Data Summary
PropertyValueSource
Molecular Formula C₇H₃BrClFO₂[4]
Molecular Weight 253.45 g/mol [5]
Monoisotopic Mass 251.8989 Da[4]
Appearance Expected to be a white to off-white solidN/A
XlogP (Predicted) 2.9[4]
CAS Number Not assigned (as of early 2026)N/A
Analytical Characterization Workflow

The identity and purity of the final product must be validated through a series of analytical techniques.

Characterization_Workflow Start Purified Solid Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR MS Mass Spectrometry (Confirm Mass) Start->MS IR IR Spectroscopy (Functional Groups) Start->IR HPLC HPLC (Purity Assessment) Start->HPLC Final Confirmed Structure & Purity NMR->Final MS->Final IR->Final HPLC->Final

Caption: Standard workflow for the analytical characterization of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show signals in the aromatic region, with coupling patterns determined by the fluorine and other protons. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).

    • ¹³C NMR: Will confirm the number of unique carbon environments in the molecule.

    • ¹⁹F NMR: Will show a singlet, confirming the presence of the fluorine atom.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated mass.[4] The isotopic pattern will be characteristic of a molecule containing one bromine and one chlorine atom (distinct M, M+2, M+4 peaks).

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and C-halogen stretches in the fingerprint region.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, which should ideally be >98% for use in research applications.

Applications in Research and Development

4-Bromo-3-chloro-5-fluorobenzoic acid is a valuable intermediate for several reasons:

  • Pharmaceutical Synthesis: It serves as a starting material for creating more complex molecules. The carboxylic acid group can be readily converted into esters, amides, or other functional groups, while the halogen atoms provide sites for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to build molecular complexity. It is a potential intermediate for anti-cancer and anti-inflammatory agents.[2]

  • Agrochemicals: Many modern herbicides and insecticides are based on halogenated aromatic scaffolds.[2] This compound could be used in the synthesis of new crop protection agents.

  • Material Science: Fluorinated aromatic compounds are used in the production of specialty polymers and liquid crystals due to their unique electronic properties and thermal stability.[2]

Safety and Handling

As with related halogenated aromatic acids, 4-Bromo-3-chloro-5-fluorobenzoic acid should be handled with appropriate safety precautions. Based on data for similar compounds, it is likely to be harmful if swallowed, and may cause skin and serious eye irritation.[5][6]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

References

  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Manufacturer's Guide to Synthesizing 4-Bromo-3-fluorobenzoic Acid: A Promising Supplier's Product with High Market Potential. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Industrial Importance of 4-Bromo-3-fluorobenzoic Acid. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-3-chloro-5-fluorobenzoic acid. Retrieved from [Link]

  • Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • Google Patents. (1983). Preparation of 3-bromo-4-fluoro-benzoic acid.
  • Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]

  • Quora. (2022). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-bromo-. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-chloro-2-fluorobenzoic acid. Retrieved from [Link]

  • PubMed Central. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • Quora. (2013). What are the industrial preparation method of fluoro benzoic acid? Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3-fluorobenzoic acid. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Utilization of 4-Bromo-3-chloro-5-fluorobenzoic Acid in Synthetic Chemistry

Introduction: A Versatile Building Block for Modern Drug Discovery 4-Bromo-3-chloro-5-fluorobenzoic acid is a polysubstituted aromatic carboxylic acid that serves as a valuable building block in the synthesis of complex...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Modern Drug Discovery

4-Bromo-3-chloro-5-fluorobenzoic acid is a polysubstituted aromatic carboxylic acid that serves as a valuable building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring three different halogen atoms and a carboxylic acid moiety, offers multiple reaction sites for diversification and the introduction of desired physicochemical properties into target compounds. The presence of electron-withdrawing fluorine and chlorine atoms, combined with the synthetically versatile bromine atom, makes this compound an attractive starting material for the construction of novel pharmacophores and functional materials.

This guide provides detailed experimental protocols for two of the most common and powerful applications of 4-Bromo-3-chloro-5-fluorobenzoic acid: Palladium-catalyzed Suzuki-Miyaura cross-coupling and amide bond formation. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on not only the procedural steps but also the underlying chemical principles and rationale for experimental choices.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use.

PropertyValueSource
CAS Number 177480-81-8[1][2]
Molecular Formula C₇H₃BrClFO₂[1][2]
Molecular Weight 253.45 g/mol [1][2]
Appearance White to off-white solidGeneral Observation
Purity ≥97%Commercial Specification
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.[1]

PART 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. In the case of 4-Bromo-3-chloro-5-fluorobenzoic acid, the carbon-bromine bond is significantly more reactive towards palladium-catalyzed oxidative addition than the carbon-chlorine bond. This difference in reactivity allows for the selective functionalization at the 4-position.

Causality of Experimental Choices
  • Catalyst Selection: The choice of a palladium catalyst and its corresponding ligand is critical for achieving high yields and preventing side reactions. For electron-deficient aryl bromides like our substrate, bulky and electron-rich phosphine ligands such as SPhos or XPhos are often employed to facilitate the oxidative addition step and promote a high turnover rate of the catalyst.

  • Base: A base is required to activate the boronic acid for transmetalation to the palladium center. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can influence the reaction rate and the suppression of side reactions like debromination.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used. The aqueous phase is necessary to dissolve the inorganic base, while the organic phase solubilizes the organic reactants and the catalyst. Degassing the solvent is crucial to prevent oxidation of the palladium(0) catalyst.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 4-Bromo-3-chloro-5-fluorobenzoic acid, arylboronic acid, and base in a reaction vessel. B Add Pd catalyst and ligand. A->B C Add degassed solvent system. B->C D Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon). C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature and add water. E->F G Acidify with HCl to precipitate the product. F->G H Filter and wash the solid. G->H I Purify by recrystallization or column chromatography. H->I

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of 3-Chloro-5-fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid

This protocol describes the coupling of 4-Bromo-3-chloro-5-fluorobenzoic acid with 4-methoxyphenylboronic acid.

Materials:

  • 4-Bromo-3-chloro-5-fluorobenzoic acid (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • 2M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried Schlenk flask, add 4-Bromo-3-chloro-5-fluorobenzoic acid (e.g., 253 mg, 1.0 mmol), 4-methoxyphenylboronic acid (e.g., 182 mg, 1.2 mmol), and potassium carbonate (e.g., 414 mg, 3.0 mmol).

  • In a separate vial, weigh palladium(II) acetate (e.g., 4.5 mg, 0.02 mmol) and SPhos (e.g., 16.4 mg, 0.04 mmol) and add them to the Schlenk flask.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL) to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and transfer the mixture to a separatory funnel.

  • Wash the aqueous layer with ethyl acetate (2 x 15 mL) to remove non-acidic impurities.

  • Carefully acidify the aqueous layer with 2M HCl until a precipitate forms (pH ~2).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

Expected Characterization Data (for a similar biphenyl carboxylic acid):

  • ¹H NMR: Aromatic protons will show characteristic shifts and coupling patterns. The methoxy group protons will appear as a singlet around 3.8 ppm.

  • ¹³C NMR: Signals for all carbon atoms, including the quaternary carbons of the biphenyl linkage and the carbonyl carbon of the carboxylic acid.

  • Mass Spectrometry (ESI-): A prominent peak corresponding to [M-H]⁻.

PART 2: Amide Bond Formation

Amide bond formation is one of the most fundamental and frequently performed reactions in organic and medicinal chemistry. 4-Bromo-3-chloro-5-fluorobenzoic acid can be coupled with a wide range of primary and secondary amines to generate the corresponding amides. The electron-withdrawing nature of the halogen substituents can increase the acidity of the carboxylic acid, which can be a factor in the choice of coupling reagents.

Causality of Experimental Choices
  • Coupling Reagents: For the formation of amides from carboxylic acids and amines, a coupling reagent is typically required to activate the carboxylic acid. Common choices include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU). For sterically hindered substrates, more potent activating agents might be necessary.

  • Base: A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is often added to neutralize the acid formed during the reaction and to facilitate the coupling process.

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF) are typically used to ensure a water-free environment, as water can hydrolyze the activated carboxylic acid intermediate.

Experimental Workflow: Amide Coupling

Amide_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve 4-Bromo-3-chloro-5-fluorobenzoic acid in an anhydrous aprotic solvent. B Add the coupling reagent and additive (e.g., HATU). A->B C Add the amine and a non-nucleophilic base (e.g., DIPEA). B->C D Stir the mixture at room temperature under an inert atmosphere. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Quench the reaction with water or a mild acid. E->F G Extract the product with an organic solvent. F->G H Wash the organic layer, dry, and concentrate. G->H I Purify by recrystallization or column chromatography. H->I

Caption: General workflow for amide bond formation.

Detailed Protocol: Synthesis of 4-Bromo-3-chloro-N-cyclohexyl-5-fluorobenzamide

This protocol describes the coupling of 4-Bromo-3-chloro-5-fluorobenzoic acid with cyclohexylamine.

Materials:

  • 4-Bromo-3-chloro-5-fluorobenzoic acid (1.0 equiv)

  • Cyclohexylamine (1.1 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric acid (HCl)

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 4-Bromo-3-chloro-5-fluorobenzoic acid (e.g., 253 mg, 1.0 mmol) in anhydrous DMF (5 mL).

  • Add HATU (e.g., 456 mg, 1.2 mmol) to the solution and stir for 5 minutes at room temperature.

  • Add cyclohexylamine (e.g., 127 µL, 1.1 mmol) followed by DIPEA (e.g., 522 µL, 3.0 mmol).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with 1M HCl (2 x 15 mL), saturated aqueous NaHCO₃ solution (2 x 15 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Expected Characterization Data:

  • ¹H NMR: Signals for the aromatic protons, the N-H proton of the amide (which may be broad), and the protons of the cyclohexyl ring.

  • ¹³C NMR: Resonances for the aromatic carbons, the amide carbonyl carbon, and the carbons of the cyclohexyl group.

  • IR Spectroscopy: A strong absorption band for the C=O stretch of the amide (typically around 1640-1680 cm⁻¹) and a band for the N-H stretch (around 3300 cm⁻¹).

  • Mass Spectrometry (ESI+): A prominent peak corresponding to [M+H]⁺.

Safety Precautions

4-Bromo-3-chloro-5-fluorobenzoic acid and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water. Consult the Safety Data Sheet (SDS) for detailed hazard information and handling procedures.[3]

References

  • PubChem. (n.d.). 2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 3-Bromo-5-chlorobenzoic acid. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 3-Bromo-5-chloro-2-fluorobenzoic acid. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromo-3-chloro-2,5-difluorobenzoic acid. Retrieved January 26, 2026, from [Link]

  • PubChemLite. (n.d.). 4-bromo-3-chloro-5-fluorobenzoic acid (C7H3BrClFO2). Retrieved January 26, 2026, from [Link]

  • Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved January 26, 2026, from [Link]

Sources

Application

Application Notes and Protocols: Strategic Suzuki Coupling of 4-Bromo-3-chloro-5-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Importance of 4-Bromo-3-chloro-5-fluorobenzoic Acid In the landscape of modern medic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 4-Bromo-3-chloro-5-fluorobenzoic Acid

In the landscape of modern medicinal chemistry and materials science, the precise construction of complex molecular architectures is paramount. Substituted benzoic acids are foundational synthons, and among them, 4-Bromo-3-chloro-5-fluorobenzoic acid stands out as a highly versatile and strategically valuable building block. Its polyhalogenated and electronically distinct substitution pattern offers multiple points for diversification, making it a coveted intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1][2] The presence of bromo, chloro, and fluoro substituents allows for selective, sequential cross-coupling reactions, enabling the generation of diverse chemical libraries from a single, readily accessible starting material.

The Suzuki-Miyaura coupling, a palladium-catalyzed carbon-carbon bond-forming reaction, is an indispensable tool in the synthetic chemist's arsenal due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[3][4][5] This guide provides an in-depth exploration of the application of 4-Bromo-3-chloro-5-fluorobenzoic acid in Suzuki coupling reactions, offering detailed protocols, mechanistic insights, and practical guidance for achieving high-yield, selective transformations.

Mechanistic Deep Dive: Navigating Selectivity in a Polyhalogenated System

The central challenge and, concurrently, the greatest synthetic opportunity in employing 4-Bromo-3-chloro-5-fluorobenzoic acid lies in achieving chemoselective coupling. The reactivity of aryl halides in the oxidative addition step of the Suzuki coupling catalytic cycle typically follows the order: I > Br > OTf > Cl.[5][6][7] This inherent reactivity difference is the cornerstone of achieving selectivity. In the case of 4-Bromo-3-chloro-5-fluorobenzoic acid, the C-Br bond is significantly more susceptible to oxidative addition by a Pd(0) catalyst than the C-Cl bond, while the C-F bond is generally inert under standard Suzuki conditions.

This differential reactivity allows for the selective coupling at the 4-position (bromine) while leaving the 3-position (chlorine) and 5-position (fluorine) untouched, primed for subsequent functionalization. The choice of catalyst, ligand, base, and solvent system is critical in modulating the reactivity and preventing unwanted side reactions, such as homo-coupling or dehalogenation.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling provides a framework for understanding the key transformations involved.[6][8]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdXL2 Ar-Pd(II)-X(L)₂ OxAdd->ArPdXL2 Transmetal Transmetalation ArPdXL2->Transmetal R'-B(OR)₂ ArPdR ArPdR Transmetal->ArPdR L2 Base RedElim Reductive Elimination L2->RedElim Ar-R' RedElim->Pd0 caption Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle. Suzuki_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Purification Reactants Select Reactants: - 4-Bromo-3-chloro-5-fluorobenzoic acid - Boronic Acid Conditions Choose Initial Conditions: - Catalyst (e.g., Pd(OAc)₂) - Ligand (e.g., PPh₃) - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/H₂O) Reactants->Conditions Setup Reaction Setup under Inert Atmosphere Conditions->Setup Degas Degas Solvent Setup->Degas Heat Heat and Stir Degas->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify Purification (Chromatography/Recrystallization) Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize caption Figure 2. Experimental workflow for Suzuki coupling.

Sources

Method

Application Notes and Protocols for the Analytical Characterization of 4-Bromo-3-chloro-5-fluorobenzoic Acid

Introduction 4-Bromo-3-chloro-5-fluorobenzoic acid is a halogenated aromatic carboxylic acid of significant interest as a versatile building block in medicinal chemistry and materials science. Its unique substitution pat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Bromo-3-chloro-5-fluorobenzoic acid is a halogenated aromatic carboxylic acid of significant interest as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern offers multiple points for synthetic modification, making it a valuable intermediate in the development of novel pharmaceuticals and functional materials.[1] The precise analytical characterization of this compound is paramount to ensure its identity, purity, and stability throughout the drug development and manufacturing lifecycle. This document provides a comprehensive guide to the essential analytical methodologies for 4-Bromo-3-chloro-5-fluorobenzoic acid, offering both theoretical grounding and detailed, field-tested protocols. The validation of these analytical methods is crucial for regulatory compliance and ensures the reliability of data in quality control.[2][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Bromo-3-chloro-5-fluorobenzoic acid is fundamental to the development of robust analytical methods.

PropertyValueSource
Molecular FormulaC₇H₃BrClFO₂PubChem
Molecular Weight253.45 g/mol PubChem
AppearanceExpected to be a solid, likely a white to off-white powderGeneral knowledge
SolubilitySparingly soluble in water, soluble in organic solvents like methanol, ethanol, and acetoneGeneral knowledge of similar compounds

Chromatographic Methods for Purity and Quantification

Chromatographic techniques are the cornerstone for assessing the purity of 4-Bromo-3-chloro-5-fluorobenzoic acid and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the preferred method for the routine analysis of 4-Bromo-3-chloro-5-fluorobenzoic acid due to its robustness, sensitivity, and wide applicability.[4][5] The acidic nature of the analyte necessitates a mobile phase with a pH that ensures the compound is in its neutral, protonated form to achieve good peak shape and retention on a C18 column.

1. Instrumentation and Columns:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode-array detector (DAD) or a multi-wavelength UV detector.

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Solutions:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified to 18.2 MΩ·cm)

  • Phosphoric acid or Formic acid (for pH adjustment)

  • Standard: A well-characterized reference standard of 4-Bromo-3-chloro-5-fluorobenzoic acid.

3. Chromatographic Conditions:

ParameterRecommended ConditionRationale
Mobile Phase A 0.1% Phosphoric acid in WaterThe acidic modifier ensures the carboxylic acid is protonated, leading to better retention and symmetrical peak shape.
Mobile Phase B AcetonitrileA common organic modifier providing good elution strength for aromatic compounds.
Gradient Elution 0-2 min: 30% B; 2-15 min: 30-80% B; 15-17 min: 80% B; 17-18 min: 80-30% B; 18-25 min: 30% BA gradient is optimal for eluting the main compound while also separating potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and resolution.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 230 nm and 254 nmAromatic compounds typically have strong absorbance in this UV range. DAD allows for peak purity assessment.
Injection Volume 10 µLA typical injection volume to avoid column overloading.

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the 4-Bromo-3-chloro-5-fluorobenzoic acid sample.

  • Dissolve in 10 mL of methanol or a mixture of methanol and water to create a 1 mg/mL stock solution.

  • Further dilute with the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile with 0.1% acid) to a working concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[6]

5. Method Validation: The described HPLC method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[7][8]

Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of volatile impurities or for confirmation of identity, GC-MS is a powerful tool. Due to the low volatility of the carboxylic acid, derivatization is typically required to convert it into a more volatile ester, such as a methyl or silyl ester.

1. Derivatization (Methylation with Diazomethane - use with extreme caution in a fume hood):

  • Dissolve 1-2 mg of the sample in 1 mL of a suitable solvent (e.g., diethyl ether).

  • Add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists.

  • Allow the reaction to proceed for 5-10 minutes.

  • Quench the excess diazomethane by adding a drop of acetic acid.

  • The resulting solution containing the methyl ester of 4-Bromo-3-chloro-5-fluorobenzoic acid is ready for GC-MS analysis.

2. GC-MS Conditions:

ParameterRecommended ConditionRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity column (e.g., DB-5ms or equivalent)A standard, robust column suitable for a wide range of organic compounds.
Inlet Temperature 250 °CEnsures rapid volatilization of the derivatized analyte.
Injection Mode Split (e.g., 20:1)Prevents column overloading and ensures sharp peaks.
Carrier Gas Helium at a constant flow of 1.2 mL/minAn inert carrier gas compatible with mass spectrometry.
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 minA temperature program designed to separate the analyte from potential impurities and solvent.
MS Transfer Line 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp. 230 °CA standard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and structural elucidation.
Mass Range m/z 40-400A suitable range to capture the molecular ion and key fragment ions.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of 4-Bromo-3-chloro-5-fluorobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For 4-Bromo-3-chloro-5-fluorobenzoic acid, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two doublets in the aromatic region, corresponding to the two protons on the benzene ring. The coupling constants will provide information about their relative positions.

  • ¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached halogens and the carboxylic acid group.

  • ¹⁹F NMR: The fluorine NMR will show a singlet, providing a clear indication of the presence of the fluorine atom.

Based on data for structurally similar compounds like 3-bromo-4-fluorobenzoic acid and 4-bromo-3-chlorobenzoic acid, the following spectral characteristics can be anticipated.[9]

Expected NMR Data (in a suitable deuterated solvent like DMSO-d₆ or CDCl₃):

NucleusExpected Chemical Shift (δ, ppm)Multiplicity
¹H~7.5 - 8.5Two doublets
¹³C~110 - 170Seven distinct signals
¹⁹F~ -100 to -120Singlet (or doublet due to coupling with neighboring protons)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. Electrospray ionization (ESI) in negative mode is particularly well-suited for carboxylic acids.

  • Expected Molecular Ion: In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ would be observed. Given the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), a characteristic isotopic pattern will be seen for the molecular ion peak.

  • Fragmentation: Fragmentation in MS/MS experiments could involve the loss of CO₂ from the carboxyl group.

Anticipated Mass Spectrum Data (ESI-):

IonExpected m/zNotes
[M-H]⁻~251/253/255A characteristic isotopic cluster due to the presence of Br and Cl.
[M-H-CO₂]⁻~207/209/211Resulting from the loss of carbon dioxide.

Workflow Diagrams

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Dilute Dilute to Working Conc. Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify and Assess Purity Integrate->Quantify

Caption: HPLC analysis workflow for 4-Bromo-3-chloro-5-fluorobenzoic acid.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Derivatize Derivatize (e.g., Methylate) Dissolve->Derivatize Inject Inject into GC Derivatize->Inject Separate Separation on GC Column Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection Ionize->Detect Identify Identify by Mass Spectrum Detect->Identify Quantify Quantify Impurities Identify->Quantify

Caption: GC-MS analysis workflow for 4-Bromo-3-chloro-5-fluorobenzoic acid.

Conclusion

The analytical methods outlined in this document provide a robust framework for the comprehensive characterization of 4-Bromo-3-chloro-5-fluorobenzoic acid. The combination of chromatographic and spectroscopic techniques is essential for confirming the identity, quantifying the purity, and identifying potential impurities. Adherence to these protocols and the principles of method validation will ensure the generation of high-quality, reliable data that is crucial for decision-making in research, development, and quality control environments.

References

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-chlorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Acetyl Nitrate Mediated Conversion of Methyl Ketones to Diverse Carboxylic Acid Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.
  • Pharma Tutor. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

  • UST Journals. (2022). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. Retrieved from [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]

  • MDPI. (n.d.). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • LinkedIn. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. Retrieved from [Link]

  • ResearchGate. (2023, December 14). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden-Yemen. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of 4‐fluorobenzoic acid obtained using GlowFlow.... Retrieved from [Link]

  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]

  • ThaiScience. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3-chloro-2,5-difluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application

Application Note: A Comprehensive Guide to the Esterification of 4-Bromo-3-chloro-5-fluorobenzoic Acid for Pharmaceutical Intermediates

Abstract This guide provides a detailed protocol for the efficient esterification of 4-bromo-3-chloro-5-fluorobenzoic acid, a critical starting material in the synthesis of complex pharmaceutical intermediates. Due to th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed protocol for the efficient esterification of 4-bromo-3-chloro-5-fluorobenzoic acid, a critical starting material in the synthesis of complex pharmaceutical intermediates. Due to the deactivating effects of its halogen substituents, this substrate presents unique challenges for classical esterification methods. This document evaluates common esterification strategies and presents a robust, optimized two-step protocol involving the formation of an acyl chloride intermediate followed by reaction with an alcohol. This method ensures high yield and purity, overcoming the electronic deactivation and potential steric hindrance of the substrate. We provide step-by-step instructions, mechanistic insights, safety protocols, and troubleshooting guidance to ensure reliable and reproducible results for researchers in drug development and synthetic chemistry.

Introduction: Strategic Importance and Synthetic Challenges

4-Bromo-3-chloro-5-fluorobenzoic acid is a polysubstituted aromatic compound whose derivatives are of significant interest in medicinal chemistry and materials science. The ester derivatives, in particular, serve as versatile building blocks for creating more complex molecules, leveraging the distinct reactivity of the ester moiety for further functionalization.

However, the esterification of this specific acid is not trivial. The benzene ring is substituted with three electron-withdrawing halogen atoms (Br, Cl, F), which significantly reduce the nucleophilicity of the carbonyl oxygen. This deactivation makes the acid-catalyzed protonation step of a direct Fischer-Speier esterification inefficient, often leading to low yields or requiring harsh reaction conditions that may not be compatible with sensitive functional groups.[1]

Comparative Analysis of Esterification Strategies

To develop a reliable protocol, several common esterification methods were considered. The choice of method is critical and depends on balancing factors like substrate reactivity, desired scale, and reagent cost and toxicity.

  • Fischer-Speier Esterification : This is the most classical method, involving heating a carboxylic acid and an excess of alcohol with a strong acid catalyst (e.g., H₂SO₄).[2][3] While simple and economical, its reliance on a chemical equilibrium is a major drawback.[2][3] For an electron-deficient substrate like 4-bromo-3-chloro-5-fluorobenzoic acid, pushing this equilibrium to the product side requires prolonged heating and a large excess of alcohol, which can still result in incomplete conversion.[4]

  • Steglich Esterification : This method uses a coupling agent, typically a carbodiimide like DCC or EDC, in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).[5][6] It operates under mild, neutral conditions, which is advantageous for sensitive substrates.[5] However, the carbodiimide reagents are expensive, and the removal of the urea byproduct (e.g., dicyclohexylurea) can complicate purification.[7]

  • Acyl Chloride Intermediate (Recommended Method) : This two-step approach first converts the carboxylic acid to a highly reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[8][9][10] The resulting acyl chloride is then reacted with the alcohol to form the ester. This method is highly effective for unreactive carboxylic acids because the acyl chloride is a much stronger electrophile.[9][11] The reaction is irreversible and typically proceeds rapidly at or below room temperature, leading to high yields. The byproducts of the thionyl chloride reaction, SO₂ and HCl, are gaseous and easily removed.[8][12]

Justification for the Recommended Protocol: Given the electronically deactivated nature of 4-bromo-3-chloro-5-fluorobenzoic acid, the acyl chloride pathway offers the most reliable and high-yielding route to its ester derivatives. It bypasses the unfavorable equilibrium of the Fischer esterification and avoids the purification challenges of the Steglich method.

Mechanistic Spotlight: The Acyl Chloride Pathway

The conversion of a carboxylic acid to an ester via an acyl chloride intermediate proceeds through two distinct stages.

Step 1: Formation of the Acyl Chloride The carboxylic acid reacts with thionyl chloride (SOCl₂) to form the acyl chloride. The reaction is initiated by the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. This is followed by the elimination of sulfur dioxide and hydrogen chloride gas, driving the reaction to completion.[9][11]

Step 2: Nucleophilic Acyl Substitution The highly electrophilic acyl chloride is then subjected to nucleophilic attack by the alcohol. A base, such as pyridine or triethylamine, is often added to neutralize the HCl generated during this step, preventing unwanted side reactions and driving the reaction forward.

Detailed Application Protocol: Synthesis of Methyl 4-Bromo-3-chloro-5-fluorobenzoate

This protocol details the synthesis of the methyl ester as a representative example. The procedure can be adapted for other primary or secondary alcohols with minor modifications.

Materials and Reagents
ReagentCAS No.Molecular Wt. ( g/mol )Key Hazards
4-Bromo-3-chloro-5-fluorobenzoic acid183349-95-5253.45Skin/Eye Irritant
Thionyl chloride (SOCl₂)7719-09-7118.97Corrosive, Lachrymator, Reacts with water
Dichloromethane (DCM), anhydrous75-09-284.93Volatile, Suspected Carcinogen
Methanol (MeOH), anhydrous67-56-132.04Flammable, Toxic
Pyridine, anhydrous110-86-179.10Flammable, Toxic, Stenchant
Saturated Sodium Bicarbonate (NaHCO₃) aq.144-55-884.01N/A
Brine (Saturated NaCl aq.)7647-14-558.44N/A
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37N/A

Note: Physicochemical properties for the starting material were obtained from PubChem.[13]

Experimental Workflow Diagram

Esterification_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Ester Formation & Workup A 1. Dissolve Acid in Anhydrous DCM B 2. Add Thionyl Chloride (SOCl₂) Dropwise at 0°C A->B C 3. Reflux Mixture Until Reaction is Complete B->C D 4. Remove Excess SOCl₂ under Vacuum C->D E 5. Dissolve Acyl Chloride in Anhydrous DCM D->E Proceed to Esterification F 6. Add Pyridine and Anhydrous Methanol at 0°C E->F G 7. Stir at Room Temperature F->G H 8. Aqueous Workup (NaHCO₃, Brine) G->H I 9. Dry (MgSO₄), Filter, and Concentrate H->I J 10. Characterize Final Product (NMR, MS) I->J Purify by Column Chromatography

Caption: Workflow for the two-step esterification protocol.

Step-by-Step Procedure

SAFETY FIRST: Conduct all steps in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Thionyl chloride is highly corrosive and reacts violently with water; handle with extreme care.[14]

Step 1: Synthesis of 4-Bromo-3-chloro-5-fluorobenzoyl chloride

  • Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-3-chloro-5-fluorobenzoic acid (5.0 g, 19.7 mmol).

  • Solvent Addition: Add 30 mL of anhydrous dichloromethane (DCM) to the flask. Stir the suspension.

  • Reagent Addition: Carefully add thionyl chloride (4.3 mL, 59.1 mmol, 3.0 equivalents) dropwise to the suspension at room temperature. Note: The reaction is exothermic and will evolve HCl and SO₂ gas. Ensure the condenser is fitted with a gas trap or scrubber.

  • Reaction: Heat the mixture to reflux (approx. 40°C) and maintain for 2-4 hours. The reaction can be monitored by the cessation of gas evolution and the dissolution of the solid starting material.

  • Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. Critical Step: To ensure all thionyl chloride is removed, co-evaporate twice with anhydrous toluene (2 x 15 mL). The resulting crude 4-bromo-3-chloro-5-fluorobenzoyl chloride (a yellow-orange oil or solid) is used directly in the next step without further purification.

Step 2: Synthesis of Methyl 4-Bromo-3-chloro-5-fluorobenzoate

  • Setup: In a separate flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the crude acyl chloride from Step 1 in 30 mL of anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Base and Nucleophile Addition: To the cooled solution, slowly and sequentially add anhydrous pyridine (1.9 mL, 23.6 mmol, 1.2 equivalents) followed by anhydrous methanol (1.2 mL, 29.6 mmol, 1.5 equivalents).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the acyl chloride spot has been completely consumed.

  • Quenching and Workup: Carefully pour the reaction mixture into 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench any remaining acyl chloride and neutralize acidic byproducts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ (1 x 30 mL), and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude ester.

Purification and Characterization

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure methyl 4-bromo-3-chloro-5-fluorobenzoate as a white solid.[15]

  • Expected Yield: >85% over two steps.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low Yield in Step 1 (Acyl Chloride) Incomplete reaction; insufficient reflux time or temperature.Ensure the reaction is heated to a gentle reflux and monitor until gas evolution ceases. Extend reflux time if necessary.
Presence of moisture, which hydrolyzes thionyl chloride and the product.Use flame-dried glassware and anhydrous solvents. Handle thionyl chloride under an inert atmosphere.
Low Yield in Step 2 (Ester Formation) Incomplete conversion of acyl chloride.Ensure the use of anhydrous alcohol and base. Check the purity of the acyl chloride; residual thionyl chloride can interfere.
Hydrolysis of the acyl chloride during workup.Perform the workup promptly after the reaction is complete. Ensure the initial quench with NaHCO₃ is sufficient to neutralize all acids.
Product is Contaminated with Starting Acid Incomplete conversion in Step 1.Re-run Step 1 with fresh reagents, ensuring adequate excess of thionyl chloride and sufficient reaction time. The final ester can be separated from the acid by an extractive wash with dilute base during workup.
Difficult Purification Presence of pyridine-related byproducts.Ensure thorough washing with 1 M HCl during the workup to remove all pyridine and its salts.

Conclusion

The esterification of the electronically deactivated 4-bromo-3-chloro-5-fluorobenzoic acid is most effectively achieved through a two-step protocol involving conversion to the corresponding acyl chloride with thionyl chloride, followed by reaction with an alcohol. This method consistently provides high yields by overcoming the inherent low reactivity of the starting material. The detailed procedures and troubleshooting guide presented here offer a reliable and validated pathway for researchers to synthesize these valuable ester intermediates for applications in drug discovery and development.

References

  • Google Patents. (n.d.). Preparation of 3-bromo-4-fluoro-benzoic acid.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Google Patents. (n.d.). Process for purifying esters.
  • Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. Retrieved from [Link]

  • YouTube. (2023). Reaction of Carboxylic acid with Thionyl chloride|Benzoyl acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-bromo-3-chloro-5-fluorobenzoic acid (C7H3BrClFO2). Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • ResearchGate. (2016). How to purify esterefication product? Retrieved from [Link]

  • Allen. (n.d.). Benzoic acid with - SOCl2 - to give. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Fluorobenzoic acid. Retrieved from [Link]

  • Chemguide. (n.d.). Making acyl chlorides (acid chlorides). Retrieved from [Link]

  • ResearchGate. (2020). Reaction between benzoic acid and thionyl chloride to form benzoyl chloride? Retrieved from [Link]

  • Gesundheit. (n.d.). Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 3-bromo-4-fluoronitrobenzene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]

  • ResearchGate. (n.d.). Fischer esterification reaction of benzoic acid and polyhydric alcohols... Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 5: Carboxylic Acid Esters. Thieme. Retrieved from [Link]

  • askIITians. (2025). Benzoyl chloride is prepared from benzoic acid by. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. Retrieved from [Link]

  • Sci-Pub. (n.d.). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education. Retrieved from [Link]

  • HSCprep. (2025). Fisher Esterification: Synthesis and Purification of Esters. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Manufacturer's Guide to Synthesizing 4-Bromo-3-fluorobenzoic Acid. Retrieved from [Link]

  • Reddit. (2024). Steglich Esterification with EDC. r/OrganicChemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of fluorinated benzoic acids.
  • Dalton Transactions. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed? Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3-fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Journal of Physical Science. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid. Retrieved from [Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

Mastering the Safe Handling of 4-Bromo-3-chloro-5-fluorobenzoic Acid: A Guide for Laboratory Professionals

For researchers at the forefront of pharmaceutical development and complex chemical synthesis, the introduction of novel halogenated benzoic acids like 4-Bromo-3-chloro-5-fluorobenzoic acid is a double-edged sword. While...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of pharmaceutical development and complex chemical synthesis, the introduction of novel halogenated benzoic acids like 4-Bromo-3-chloro-5-fluorobenzoic acid is a double-edged sword. While offering unique chemical properties for innovative molecular design, these compounds also demand a rigorous and informed approach to laboratory safety. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of 4-Bromo-3-chloro-5-fluorobenzoic acid, ensuring the protection of personnel and the integrity of your research.

Understanding the Hazard Landscape

Inferred Hazard Classifications:

Hazard ClassCategoryGHS Hazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation.[1][2][3][4]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation.[1][2][3][4]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation.[1][2][3][4]
Acute Toxicity (Oral)4H302: Harmful if swallowed.[3][4][5]

The solid, often crystalline, nature of this compound means that dust particles present a significant route of exposure.[6][7] These fine particles can be easily inhaled or come into contact with the skin and eyes, leading to irritation or chemical burns.[7]

The Core of Protection: A Multi-Layered PPE Strategy

A robust Personal Protective Equipment (PPE) strategy is non-negotiable when handling 4-Bromo-3-chloro-5-fluorobenzoic acid. The selection of appropriate PPE is dictated by the specific laboratory operation being performed and the associated risk of exposure.

Foundational PPE for All Handling Procedures

This baseline level of protection should be worn at all times when in the vicinity of 4-Bromo-3-chloro-5-fluorobenzoic acid, even for observational tasks.

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement.[8][9] For tasks with a higher risk of splashing or dust generation, a full-face shield worn over safety goggles is essential.[6][8][9]

  • Hand Protection: Chemical-resistant gloves are mandatory.[6] Nitrile or neoprene gloves are generally suitable for handling solid corrosive chemicals.[6] It is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A laboratory coat is the minimum requirement.[10] For larger quantities or tasks with a higher risk of contamination, a chemical-resistant apron should be worn over the lab coat.[6][9]

  • Footwear: Closed-toe shoes are essential. For enhanced protection, especially when handling larger quantities, chemical-resistant shoe covers or boots are recommended.[6]

Enhanced PPE for High-Risk Operations

Procedures such as weighing, transferring, or any operation that could generate dust require an elevated level of protection.

  • Respiratory Protection: When engineering controls like a fume hood are not feasible or sufficient to control dust, a respirator is required.[8] A NIOSH-approved N95 respirator is the minimum for protection against solid particulates. For higher concentrations or in situations with poor ventilation, a respirator with a higher protection factor may be necessary. A written respiratory protection program should be in place.[8]

Operational Blueprint: From Receipt to Disposal

A systematic and well-documented workflow is critical for minimizing exposure and ensuring safety.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11][12] The storage area should be designated for corrosive materials.

Handling and Use: A Step-by-Step Protocol

All handling of 4-Bromo-3-chloro-5-fluorobenzoic acid should be conducted within a certified chemical fume hood to minimize the inhalation of dust.[7][10][12][13]

  • Preparation: Before starting any work, ensure that all necessary PPE is donned correctly and that an emergency eyewash station and safety shower are readily accessible.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a fume hood or a ventilated balance enclosure.

    • Use a scoop or spatula to handle the solid material; avoid pouring, which can generate dust.[14]

    • If possible, use a "weigh-in-bag" system to contain the powder during transfer.

  • Dissolution:

    • When dissolving the compound, slowly add the solid to the solvent to avoid splashing.

    • If mixing with water, be aware that some corrosive solids can generate heat upon dissolution.[14]

  • Post-Handling:

    • After handling, thoroughly wash hands and any exposed skin with soap and water, even if gloves were worn.[12][14][15]

    • Decontaminate all work surfaces and equipment.

Handling_Workflow cluster_Prep Preparation cluster_Handling Handling in Fume Hood cluster_Post Post-Handling Don_PPE Don PPE Verify_Safety_Equipment Verify Eyewash/Shower Don_PPE->Verify_Safety_Equipment Weigh_Transfer Weighing & Transfer Verify_Safety_Equipment->Weigh_Transfer Dissolution Dissolution Weigh_Transfer->Dissolution Reaction Reaction Setup Dissolution->Reaction Decontaminate Decontaminate Surfaces Reaction->Decontaminate Doff_PPE Doff PPE Decontaminate->Doff_PPE Wash_Hands Wash Hands Doff_PPE->Wash_Hands Disposal_Plan cluster_Generation Waste Generation cluster_Segregation Segregation cluster_Disposal Final Disposal Solid_Waste Solid 4-Bromo-3-chloro- 5-fluorobenzoic acid Halogenated_Waste Halogenated Organic Waste Container Solid_Waste->Halogenated_Waste Contaminated_PPE Contaminated PPE Contaminated_PPE->Halogenated_Waste Institutional_Pickup Institutional Hazardous Waste Pickup Halogenated_Waste->Institutional_Pickup Incineration Specialized Incineration Institutional_Pickup->Incineration

Caption: The proper disposal pathway for 4-Bromo-3-chloro-5-fluorobenzoic acid waste.

References

  • 4 - • SAFETY DATA SHEET. (2025, November 6).
  • 3-Bromo-4-fluorobenzoic acid SDS, 1007-16-5 Safety Data Sheets - ECHEMI.
  • Safety Data Sheet - CymitQuimica. (2024, December 19).
  • 4-Bromo Benzoic Acid CAS No 586-76-5 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
  • 10 Tips Working Safely with corrosives - Chemsafe. (2025, October 15).
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready.
  • Process for the preparation of halogenated benzoic acids - Google Patents.
  • Managing Corrosive Substances: Safety Protocols for Businesses - denios.ca.
  • hazardous waste segregation.
  • SAFETY DATA SHEET - Fisher Scientific. (2009, May 14).
  • Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US. (2026, January 12).
  • How to Work Safely with - Hazardous Products using the "Corrosion" Pictogram. (2017, December 12).
  • Benzoic Acid - Hazardous Substance Fact Sheet.
  • 7.2 Organic Solvents - Cornell EHS.
  • Safety Data Sheet: Benzoic acid - Carl ROTH.
  • 4-bromobenzoic acid - SAFETY DATA SHEET. (2015, April 16).
  • Corrosive Safety: Protecting Workers from Harmful Substances - OSHA Training School. (2024, January 19).
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group.
  • Organic Solvent Waste Disposal - Safety & Risk Services.
  • 8.9 Corrosives | Environment, Health and Safety - Cornell EHS.
  • SDS of Benzoic Acid: Important Data and Information Collected. (2023, November 15).

Sources

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